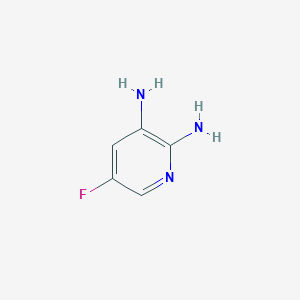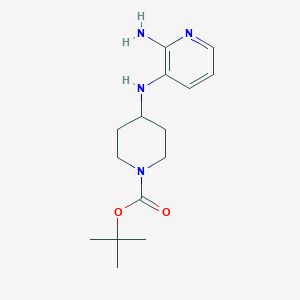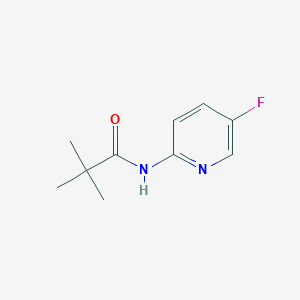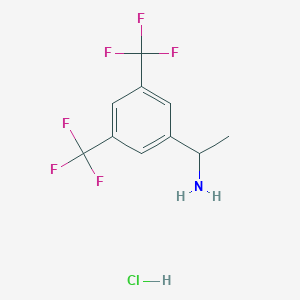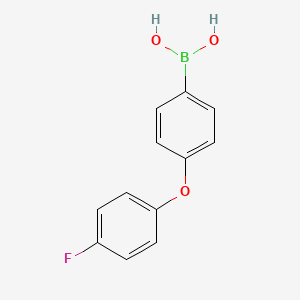
4-(Difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of fluorinated aromatic compounds can be complex, involving multiple steps and specific reagents. For instance, the synthesis of soluble fluoro-polyimides involves reacting a fluorine-containing aromatic diamine with aromatic dianhydrides to yield poly(amic acid)s, which are then cyclized to form polyimide films with excellent thermal stability and low moisture absorption . Similarly, the synthesis of 1,2,4-trifluoro-3,5,6-tris(triisopropylsilyl)benzene from fluoro(triisopropylsilyl)acetylene through thermochemical or photochemical transformation is another example of the complex synthetic routes required for such compounds .
Molecular Structure Analysis
The molecular structure of fluorinated aromatic compounds is often determined using techniques such as X-ray crystallography, as seen in the study of 1,2,4-trifluoro-3,5,6-tris(triisopropylsilyl)benzene . Gas electron diffraction (GED) and quantum chemical calculations have been used to investigate the geometric structure and conformational properties of 4-fluoro(trifluoromethoxy)benzene, revealing a perpendicular conformation of the C-O-C plane to the benzene ring .
Chemical Reactions Analysis
Fluorinated aromatic compounds can participate in various chemical reactions. For example, 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate has been shown to be an effective reagent for the fluorination of aromatic substrates, indicating the potential for electrophilic aromatic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are influenced by the presence of fluorine atoms. These compounds often exhibit high thermal stability, low moisture absorption, and high hygrothermal stability, as seen in the polyimide films derived from fluorinated diamines . The fluorination of benzene rings has been found to significantly enhance solubility, thermal stability, moisture resistance, and optical properties of fluorinated polyimides . Additionally, the presence of fluorine can lead to the formation of microdomains with distinct fluoro and hydrocarbon regions, as observed in N-(2,3,5,6-tetrafluoropyridin-4-yl)benzene-diamines .
Scientific Research Applications
Synthesis and Characterization
Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile : This intermediate, synthesized from m-fluoro-(trifluoromethyl)benzene, plays a crucial role in the synthesis of bicalutamide, highlighting the compound's significance in pharmaceutical manufacturing processes (Zhang Tong-bin, 2012).
Polymer Synthesis and Characterization : The compound has been used in the synthesis of hyperbranched poly(arylene ether)s, indicating its utility in advanced polymer chemistry (Susanta Banerjee et al., 2009).
Photoredox Catalysis in Organic Synthesis : The compound is instrumental in the field of photoredox catalysis, particularly for the fluoroalkylation of aryl alkenes, underscoring its significance in organic synthesis (J. Rong et al., 2017).
Material Science and Chemistry
Material Development : Research shows its role in developing novel fluorine-containing polyetherimide, demonstrating the compound's relevance in creating new materials (Yu Xin-hai, 2010).
Analytical Chemistry : The compound has been utilized as a derivatization reagent for the determination of biogenic amines in wines, indicating its application in analytical chemistry (A. Jastrzębska et al., 2016).
Structural Analysis and Conformation Study : Gas Electron Diffraction and Quantum Chemical Calculations have been used to investigate its geometric structure and conformational properties, showcasing its significance in molecular structure determination (I. F. Shishkov et al., 2004).
Safety And Hazards
The safety and hazards of a compound depend on its specific properties and uses. For example, a Safety Data Sheet for a related compound, 4-(Trifluoromethyl)benzene-1-sulfonyl chloride, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as causing severe skin burns and eye damage, may cause respiratory irritation, and is harmful to aquatic life with long-lasting effects .
Future Directions
The future directions for the use of trifluoromethyl-containing compounds are promising. They are finding increased utility as substituents in bioactives . For example, 1,4-Bis(trifluoromethyl)benzene has been used as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence . This suggests that there could be further applications for trifluoromethyl-containing compounds in the future.
properties
IUPAC Name |
4-(difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6/c9-6-3-4(7(10)11)1-2-5(6)8(12,13)14/h1-3,7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGWOCJKDODZDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621406 |
Source


|
| Record name | 4-(Difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene | |
CAS RN |
1214383-47-7 |
Source


|
| Record name | 4-(Difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

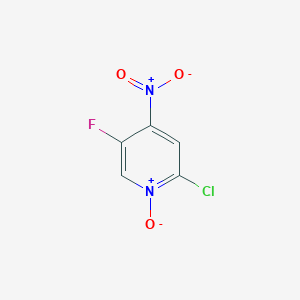
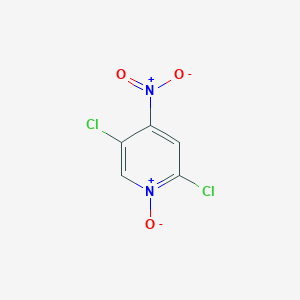
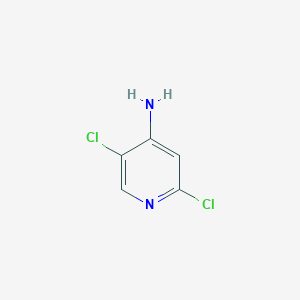
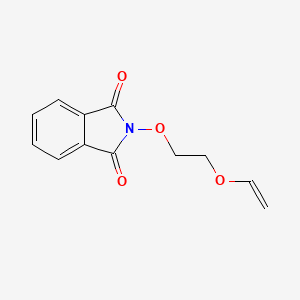

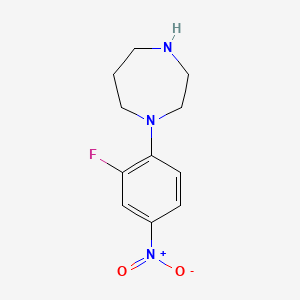
![[4-(4-Fluorophenoxy)phenyl]methanol](/img/structure/B1322002.png)
